molecular formula C31H47NO4 B15191257 trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate CAS No. 95647-67-9

trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate

Cat. No.: B15191257
CAS No.: 95647-67-9
M. Wt: 497.7 g/mol
InChI Key: GIFKQCKRPYRVMI-WPMUNBJVSA-N
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Preparation Methods

The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.

    Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.

    Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: It is used in the development of new cannabis-based products and formulations

Mechanism of Action

The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .

Properties

CAS No.

95647-67-9

Molecular Formula

C31H47NO4

Molecular Weight

497.7 g/mol

IUPAC Name

[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate

InChI

InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1

InChI Key

GIFKQCKRPYRVMI-WPMUNBJVSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C

Origin of Product

United States

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